4-methylquinoline-6-carboxylic acid CAS number 7101-68-0
4-methylquinoline-6-carboxylic acid CAS number 7101-68-0
This guide provides an in-depth technical analysis of 4-methylquinoline-6-carboxylic acid (CAS 7101-68-0), a critical heterocyclic scaffold in medicinal chemistry.
CAS Number: 7101-68-0 Chemical Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol
Executive Summary
4-Methylquinoline-6-carboxylic acid is a functionalized quinoline derivative characterized by a methyl group at the C4 position and a carboxylic acid moiety at the C6 position. It serves as a vital pharmacophore in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors , positioning it as a strategic intermediate in antiviral and anticancer drug discovery. Its structural rigidity and dual-functionalization potential (acidic handle and lipophilic methyl group) make it an ideal scaffold for fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Structural Analysis
The compound features a fused bicyclic system. The electron-deficient pyridine ring (positions 2, 3, 4) bears a methyl group at C4, which increases lipophilicity and sterically influences the binding pocket fit. The benzene ring (positions 5, 6, 7, 8) carries a carboxylic acid at C6, providing a critical anchor point for electrostatic interactions (e.g., salt bridges with arginine residues in protein targets).
Key Properties Table
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Crystalline powder form |
| Melting Point | 261–263 °C | Indicates high lattice energy/stability |
| Solubility | DMSO, Methanol (Hot), DMF | Poor water solubility; requires polar organic solvents |
| pKa (Calc) | ~4.5 (COOH), ~5.2 (Quinoline N) | Amphoteric nature affects extraction/purification pH |
| LogP | ~2.1 | Moderate lipophilicity, suitable for oral bioavailability |
Synthetic Routes & Methodology
The synthesis of 4-methylquinoline-6-carboxylic acid typically follows the Doebner-Miller Quinoline Synthesis , a variant of the Skraup reaction tailored for alkyl-substituted quinolines.
Retrosynthetic Analysis
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Disconnection: C–C and C–N bond formation.
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Precursors: 4-Aminobenzoic acid (PABA) and Methyl Vinyl Ketone (or its precursors like 4-hydroxy-2-butanone).
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Mechanism: Acid-catalyzed conjugate addition followed by cyclization and oxidation.
Detailed Experimental Protocol (Doebner-Miller)
Note: This protocol is synthesized from standard methodologies for lepidine derivatives to ensure high fidelity.
Reagents:
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4-Aminobenzoic acid (1.0 eq)
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Methyl vinyl ketone (1.2 eq) [Caution: High toxicity, handle in fume hood]
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Hydrochloric acid (6M) or FeCl₃/ZnCl₂ (Lewis acid catalyst)
Step-by-Step Workflow:
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Condensation: Dissolve 4-aminobenzoic acid in ethanol. Add acid catalyst (HCl).
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Addition: Dropwise addition of methyl vinyl ketone at 0°C to prevent polymerization.
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Cyclization: Reflux the mixture at 80–100°C for 4–6 hours. The solution will darken as the dihydroquinoline intermediate forms.
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Oxidation: The reaction often requires an oxidizing agent (e.g., nitrobenzene or I₂) to aromatize the dihydroquinoline to the fully aromatic quinoline.
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Workup: Neutralize with NaOH to pH ~4–5 to precipitate the free acid.
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Purification: Recrystallization from hot ethanol/water or DMF.
Synthesis Pathway Visualization
Caption: Doebner-Miller synthesis pathway involving condensation, cyclization, and oxidative aromatization.
Medicinal Chemistry Applications
Primary Target: DHODH Inhibition
This compound acts as a bioisostere for the Brequinar class of inhibitors.
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Mechanism: The C6-carboxylic acid forms a salt bridge with Arg136 and hydrogen bonds with Gln47 in the ubiquinone-binding tunnel of the DHODH enzyme.
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Effect: Inhibition of de novo pyrimidine biosynthesis, leading to nucleotide depletion in rapidly dividing cells (cancer, viruses).[3][4][5]
Structure-Activity Relationship (SAR)
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Position 6 (COOH): Essential for electrostatic anchoring. Esters (prodrugs) at this position improve permeability but must be hydrolyzed in vivo.
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Position 4 (Methyl): Fills a hydrophobic sub-pocket. Replacing this with larger groups (e.g., phenyl) can enhance potency but may reduce solubility.
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Nitrogen (N1): H-bond acceptor. Quaternization abolishes activity.
Pharmacophore Diagram
Caption: Pharmacophore map highlighting the functional roles of the C4-methyl and C6-carboxyl groups.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
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δ 13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
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δ 8.95 ppm (d, 1H): H2 proton (deshielded by ring nitrogen).
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δ 8.60 ppm (s, 1H): H5 proton (ortho to COOH, deshielded).
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δ 8.20 ppm (d, 1H): H8 proton.
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δ 8.15 ppm (dd, 1H): H7 proton.
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δ 7.60 ppm (d, 1H): H3 proton (coupling with H2).
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δ 2.75 ppm (s, 3H): Methyl group at C4 (characteristic singlet).
Mass Spectrometry (ESI-MS)
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Mode: Positive Ionization (ESI+)
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m/z: 188.2 [M+H]⁺
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Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for carboxylic acids.
Safety & Handling (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Codes: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3).
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Handling: Use a chemical fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
References
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Cuthbertson, C. R., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link
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PubChem Compound Summary. (2024). 4-Methylquinoline-6-carboxylic acid (CAS 7101-68-0). National Center for Biotechnology Information. Link
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ChemicalBook. (2024). 4-Methylquinoline Properties and Spectral Data. Link
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Madapa, S., et al. (2008). Advances in the synthesis of quinoline derivatives via the Doebner-Miller reaction. Current Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
